molecular formula C13H10F3N3OS B11035648 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

Cat. No.: B11035648
M. Wt: 313.30 g/mol
InChI Key: FUHSAPKUKZPRCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile involves several steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-thioxoimidazolidin-5-one with 2-trifluoromethylbenzonitrile under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .

Comparison with Similar Compounds

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H10F3N3OS

Molecular Weight

313.30 g/mol

IUPAC Name

4-(4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H10F3N3OS/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21)

InChI Key

FUHSAPKUKZPRCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

Origin of Product

United States

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